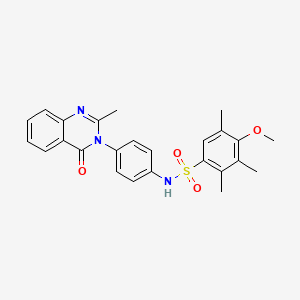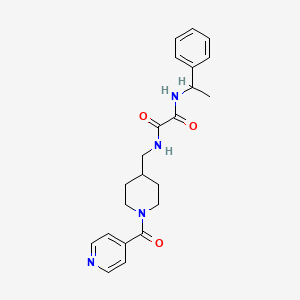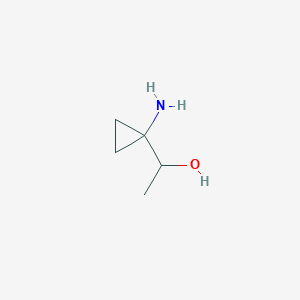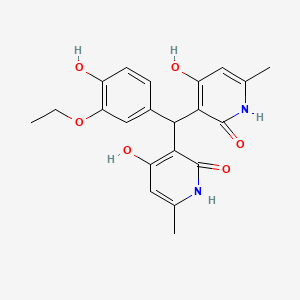
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound features a combination of ethoxy and hydroxy groups attached to a phenyl ring, which is further connected to a pyridinone structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridinone structures. One common approach is to start with 3-ethoxy-4-hydroxybenzaldehyde as a precursor, which undergoes a series of reactions to form the desired compound. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the correct molecular structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxy and ethoxy groups makes it susceptible to these transformations.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various applications, depending on their chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms.
Medicine
In the field of medicine, this compound could be explored for its therapeutic potential. Its chemical properties may make it suitable for the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Vanillin: : A well-known flavoring agent with a similar phenyl structure.
Ethyl vanillin: : A synthetic derivative of vanillin with an ethoxy group.
Pyridinone derivatives: : Other compounds containing the pyridinone ring structure.
Uniqueness
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) stands out due to its dual functionality, combining both phenyl and pyridinone groups. This combination provides unique chemical properties that are not found in simpler compounds like vanillin or ethyl vanillin.
Properties
IUPAC Name |
3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-4-29-16-9-12(5-6-13(16)24)17(18-14(25)7-10(2)22-20(18)27)19-15(26)8-11(3)23-21(19)28/h5-9,17,24H,4H2,1-3H3,(H2,22,25,27)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHDDDGONXTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
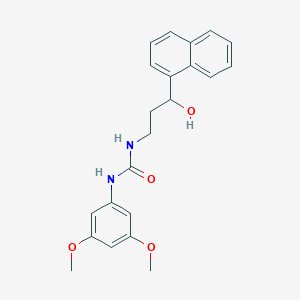
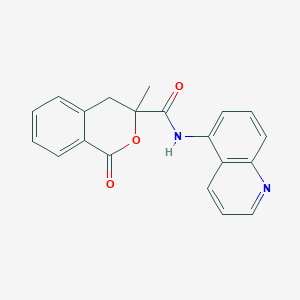
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
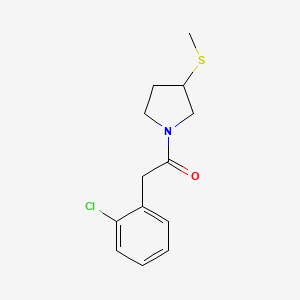


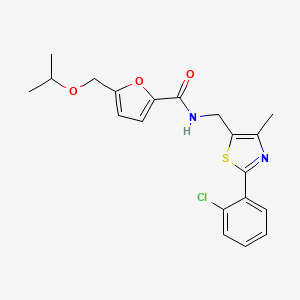
![N-(3-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2688459.png)

![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
